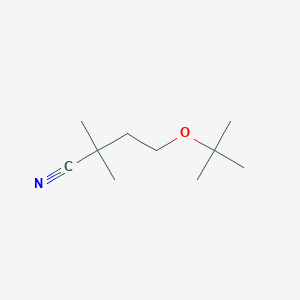
4-(Tert-butoxy)-2,2-dimethylbutanenitrile
Vue d'ensemble
Description
4-(Tert-butoxy)-2,2-dimethylbutanenitrile, also known as 4-TBDMBN, is a nitrile compound with the molecular formula C9H17NO. It is a colorless liquid with a pungent odor. 4-TBDMBN is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and a catalyst in polymerization reactions.
Applications De Recherche Scientifique
Synthesis and Reactivity
- The cyclization of related compounds, such as 2-amino-4-chloro-3,3-dimethylbutanenitrile with potassium tert-butoxide, leads to cyclopropanecarbonitriles, showcasing a route to functionalized cyclopropanes which could have implications in drug development and material science (Aelterman et al., 1999).
- Electrochemical studies of N-tert-butoxy radicals highlight their reversible redox behavior, which is crucial for understanding the stability and reactivity of organic radicals in synthetic chemistry (Miura & Muranaka, 2006).
Chemiluminescence and Photophysics
- Base-induced chemiluminescence from dioxetane derivatives offers insight into the generation of light through chemical reactions, which is relevant for developing sensitive detection methods in analytical chemistry (Matsumoto et al., 2001).
Material Science and Catalysis
- Research on phosphaboradibenzofulvenes and their reaction with hydrogen and other small molecules opens up avenues for novel catalysts and materials with unique electronic properties (Breunig et al., 2013).
- The synthesis and thermal properties of polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) related to 4-tert-butylcatechol indicate their potential in creating high-performance polymers with exceptional stability and solubility (Hsiao et al., 2000).
Antioxidants and Stability Studies
- Thermochemical studies on bisphenol antioxidants discuss their reactivity and efficiency as antioxidants, which is vital for designing more effective stabilizers for various industrial applications (Lucarini et al., 2001).
- A study on the catalytic activity of a molybdenum dimer for olefin epoxidation underlines the potential for efficient catalysts in converting carbon dioxide to carbon monoxide, contributing to CO2 reduction efforts (Pereira et al., 2007).
Propriétés
IUPAC Name |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2,3)12-7-6-10(4,5)8-11/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMLJDXEKHBTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butoxy)-2,2-dimethylbutanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



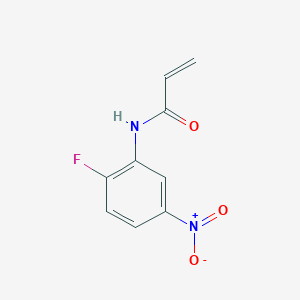

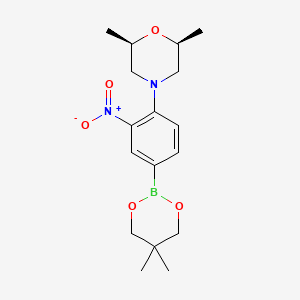

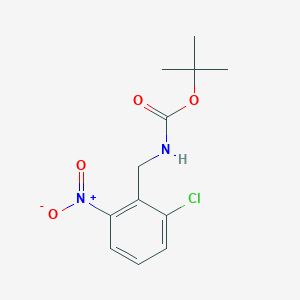


![3-Methyl-but-2-enoic acid [2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]amide](/img/structure/B1490533.png)
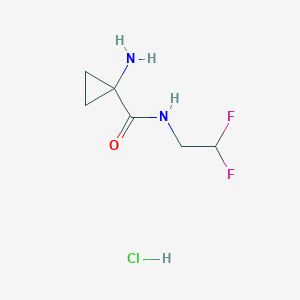


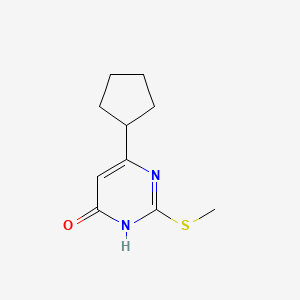
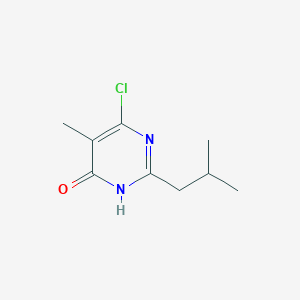
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1490542.png)